Home > Products > Screening Compounds P90581 > 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide
2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide - 1171986-55-2

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide

Catalog Number: EVT-3070868
CAS Number: 1171986-55-2
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] AMG 487 undergoes metabolism by CYP3A, forming two primary metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). []

6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives. []

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Compound Description: This compound features a quinazoline ring system with a nitro group at the 6-position and a sulfanylpropanoate group at the 2-position. []

N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(Substituted) Phenyl Benzamide

  • Compound Description: This series of compounds was investigated for their inhibitory activity on H+/K+-ATPase as potential antiulcer agents. [] The study aimed to establish a quantitative structure-activity relationship (QSAR) model for these compounds. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide derivatives

  • Compound Description: These compounds, derived from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, were synthesized and tested for cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. [] These derivatives showed mild to moderate cytotoxic activity against both cell lines. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound, a benzodiazepine-containing gamma-secretase inhibitor, exhibits potential for Alzheimer's disease treatment. [] It displays excellent in vitro potency (IC50 = 0.06 nM). []

7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)

  • Compound Description: BMS-935177 is a potent and selective, reversible Bruton's tyrosine kinase (BTK) inhibitor. [] This compound shows an excellent pharmacokinetic profile, in vivo activity, and an acceptable safety profile. []

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

  • Compound Description: [18F]9 is a PET ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. [] It demonstrates high in vitro binding affinity (Ki = 2.9 nM) to PDE10A, suitable lipophilicity (logD = 2.2), and reduced radiolabeled metabolite accumulation in the brain compared to its predecessor, [18F]MNI-659. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound features a quinazoline ring system connected to a benzamide group at the 3-position and further linked to a pyrazole ring. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate

  • Compound Description: This quinazolin-4-one derivative possesses a benzoate group at the 8-position and a 2-tolyl group at the 3-position. []

2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile

  • Compound Description: This compound is a quinazolinone derivative with an acetonitrile group attached to the 8-position via an oxygen linker and a 2-tolyl group at the 3-position. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives

  • Compound Description: This series of compounds combines 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, exhibiting antiulcer activity comparable to ranitidine. [] Compounds with methoxy and nitro group substitutions demonstrated the most significant activity enhancement. []

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

  • Compound Description: This compound is an N-aryl substituted phenylacetamide analog of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine. [] It demonstrated activity against the HCT 116 cancer cell line with an IC50 of 70 µg/mL. []
  • Compound Description: These compounds were designed and synthesized to investigate their inhibitory activity against protoporphyrinogen-IX oxidase (Protox). [] They exhibited varying degrees of Protox inhibition and peroxidizing activity depending on the substituents on the phenyl ring. []

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

  • Compound Description: These compounds served as starting materials for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones via a novel recyclization reaction with primary amines in acidic ethanol. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives

  • Compound Description: These compounds, derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, were investigated for their antimicrobial activity. [] Several derivatives, including the parent compound and its 3-p-methylbenzyl derivative, showed activity against the Candida albicans fungi. []

1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted)thiosemicarbazides (AS1–AS10)

  • Compound Description: These compounds, synthesized from 3-benzyl-2-hydrazino-3H-quinazolin-4-one, were screened for their antimicrobial activity against gram-positive and gram-negative bacteria. [, ] Compounds AS8 and AS9 exhibited the highest activity among the series. [, ]

2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters

  • Compound Description: This series of compounds incorporates a piperazine ring linked to the quinazolinone core at the 2-position and further connected to a phenyl acetic acid ester moiety. []

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and its derivatives

  • Compound Description: This compound and its derivatives, synthesized from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide, were characterized and their structures confirmed. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamides

  • Compound Description: This series of compounds, synthesized using microwave irradiation, features a 1,2,3,4-tetrahydropyrimidine core linked to an oxadiazole ring and a substituted pyridine ring. [] These compounds exhibited potent antimicrobial and antitubercular activities. []
  • Compound Description: This compound, upon reacting with hydrazine hydrate and benzylamine, yielded various derivatives including imidazo[1,2-a]pyrimidine-2,5-dione and substituted acetamide derivatives. []

Fluorine substituted 1,2,4-triazinones

  • Compound Description: These compounds, synthesized from 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and 4-fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide, were investigated for their anti-HIV-1 and CDK2 inhibitory activities. [] Several compounds showed promising dual activities against both targets. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core with indole, phenyl, and fluorophenyl substituents. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

  • Compound Description: This complex molecule, synthesized from a series of reactions starting with ethyl 2-(4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)benzamido)-4-oxoazetidin-2-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate, contains a pyrazolone ring linked to an oxadiazole ring and further connected to a triazaspiro[3,4]octane ring system. []

3H,11H‐9‐Methyl‐3‐oxopyrano[2,3‐f]cinnolino[3,4‐c]pyrazole and its derivatives

  • Compound Description: This compound and its derivatives, synthesized from 6-aminocoumarins, were screened for antimicrobial activity and demonstrated significant antibacterial and antifungal properties. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors. [] It displays potential therapeutic benefits for Parkinson's disease and cognitive impairment. []

1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone derivatives

  • Compound Description: These compounds were used as starting materials for synthesizing various bis-heterocyclic compounds, including bis(thioxopyridine), bis(pyrazolo[3,4-b]pyridine), bis(thieno[2,3-b]pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives. [] These derivatives were evaluated for their antimicrobial activity. []
  • Compound Description: This compound was used as a key intermediate to synthesize a series of new compounds, including Schiff's bases, hydrazides, thiosemicarbazides, and pyrazole derivatives, which were evaluated for their antimicrobial activity. []
  • Compound Description: These two series of compounds, derived from 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide, were synthesized and characterized. [] Biological evaluations and docking studies were also conducted. []

2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one

  • Compound Description: This compound was synthesized through a multi-step process involving an iodine-catalyzed reaction, reduction, and condensation reactions, starting from 2-methyl-4H-chromeno[3,4-d]oxazol-4-one. [] Preliminary biological tests demonstrated significant anti-lipid peroxidation activity for this compound and its synthetic intermediates. []

2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives

  • Compound Description: These compounds were synthesized from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5- dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide and evaluated for their antimicrobial activity. [] Most of the derivatives exhibited good to moderate activity against the tested bacterial strains, except for Candida tropicalis and Candida albicans. []

1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo [4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b][1,4]diazepine (UK-91,473)

  • Compound Description: UK-91,473 is a potent and long-acting platelet-activating factor (PAF) antagonist. [] It was significantly more potent in vivo (murine lethality) than the dihydropyridine PAF antagonist UK-74,505. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate derivatives (10-13a-f)

  • Compound Description: This series of compounds, synthesized from 3-substituted quinazoline-2,4-diones, incorporates an acetamido alkanoate group at the 1-position of the quinazolinone core. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via a microwave-assisted reaction, comprises a pyrazolo[3,4-b]pyridine core with benzamide and chlorophenyl substituents. []

N-[[(5S)-3-[4-(2,6-dihydro-2-méthylpyrolo[3,4-c] pyrazol-5(4h)-yl)-3-fluorophényl]-2-oxo-5-oxazolidinyl]méthyl]acétamide

  • Compound Description: This compound represents a novel crystalline form of a pharmaceutically active ingredient. []

6-alkyl 11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones

  • Compound Description: This class of compounds was synthesized via a copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines. []

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

  • Compound Description: Compound 4d is a potent EGFR inhibitor with enhanced antiproliferative activity against tumor cells compared to Gefitinib. [] It induces apoptosis in MCF-7 cells and causes G2/M phase arrest. []
Overview

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic organic compound that falls under the category of acetamides. This compound features a fluorophenyl group and a quinazoline derivative, which are significant in medicinal chemistry due to their biological activities. The compound's structure suggests potential applications in pharmaceuticals, particularly in developing drugs targeting various diseases.

Source and Classification

The compound can be classified as an N-acetamide derivative due to the presence of the acetamide functional group. It is part of a broader class of compounds known for their pharmacological properties, including anti-inflammatory and anticancer activities. The specific structural components—such as the fluorophenyl and quinazoline moieties—indicate its relevance in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide typically involves several steps:

  1. Formation of the Quinazoline Core: The initial step often includes the condensation of appropriate aniline derivatives with carbonyl compounds to form the quinazoline structure.
  2. Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions, incorporating the 4-fluorophenyl moiety into the quinazoline framework.
  3. Acetylation: The final step involves acetylating the amine group to form the acetamide, utilizing acetic anhydride or acetyl chloride under controlled conditions.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as chromatography may be employed for purification after synthesis.

Molecular Structure Analysis

Data

The compound has a molecular weight of approximately 351.37 g/mol. Its structural complexity contributes to its potential biological activities.

Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions typical for acetamides:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding acid and amine.
  2. Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions under certain conditions, allowing for further functionalization.
  3. Reductive Reactions: Reduction processes may convert the ketone functionalities into alcohols or other derivatives.

Technical Details

Reactions should be conducted under controlled conditions to avoid side reactions and ensure high selectivity.

Mechanism of Action

The mechanism of action for 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide likely involves interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in disease pathways.
  2. Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways relevant to various diseases.
Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic groups while being less soluble in water. Its melting point and boiling point would need to be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with electrophiles due to the presence of electron-rich aromatic systems.

Relevant data from safety data sheets should be reviewed for handling precautions.

Applications

Scientific Uses

Due to its structural features, 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  2. Biochemical Research: Investigating its mechanism of action can provide insights into disease mechanisms and drug interactions.

Properties

CAS Number

1171986-55-2

Product Name

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)acetamide

Molecular Formula

C23H18FN3O2

Molecular Weight

387.414

InChI

InChI=1S/C23H18FN3O2/c1-15-25-21-12-11-18(26-22(28)13-16-7-9-17(24)10-8-16)14-20(21)23(29)27(15)19-5-3-2-4-6-19/h2-12,14H,13H2,1H3,(H,26,28)

InChI Key

MIYYSHDDBCVOCN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.